

analytical methods for "N-(2,4-dichlorophenyl)-3-iodobenzamide" characterization

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Compound of Interest

Compound Name: *N*-(2,4-dichlorophenyl)-3-iodobenzamide

Cat. No.: B390023

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Technical Application Note: Analytical Characterization of **N-(2,4-dichlorophenyl)-3-iodobenzamide**

Introduction & Scope

N-(2,4-dichlorophenyl)-3-iodobenzamide (NDIB-3I) represents a specific class of poly-halogenated benzamides often utilized as high-value intermediates in pharmaceutical synthesis or as active scaffolds in agrochemical discovery (specifically GABA-gated chloride channel modulators).

The presence of three distinct halogen atoms (two chlorine, one iodine) on a benzamide core imparts unique physicochemical properties:

- High Lipophilicity (LogP > 4.0): Requires specialized chromatographic conditions.
- Halogen Bonding Potential: The iodine atom acts as a strong halogen bond donor, influencing solid-state polymorphism.
- Isotopic Complexity: The dual-chlorine substitution creates a distinct mass spectral fingerprint essential for identification.

This guide provides a rigorous, self-validating protocol for the structural elucidation, purity profiling, and solid-state characterization of NDIB-3I.

Physicochemical Profile

Property	Value / Description
Molecular Formula	C ₁₃ H ₈ Cl ₂ INO
Molecular Weight	391.90 g/mol (Average)
Exact Mass	390.9004 Da (Monoisotopic)
Appearance	White to off-white crystalline solid
Solubility	Low in Water; High in DMSO, DMF, THF; Moderate in Acetonitrile
Melting Point	Expected range: 145–155 °C (Dependent on polymorph)

Protocol 1: Structural Elucidation via NMR Spectroscopy

Objective: Confirm the connectivity of the 3-iodobenzoyl and 2,4-dichloroaniline moieties.

Experimental Setup

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent: DMSO-d₆ (99.8% D). Note: CDCl₃ is avoided due to poor solubility and potential aggregation of the amide.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Temperature: 298 K.

¹H-NMR Assignment Strategy

The spectrum will exhibit three distinct regions: the deshielded amide proton, the 3-iodobenzoyl ring (Ring A), and the 2,4-dichloroaniline ring (Ring B).

Predicted Chemical Shifts (δ, ppm) & Multiplicity:

- Amide NH (Singlet, Broad): 10.4 – 10.6 ppm.
 - Diagnostic: Disappears upon D₂O shake.
- Ring A (3-Iodobenzoyl):
 - H-2 (t, J~1.8 Hz): 8.25 ppm. Most deshielded aromatic proton due to inductive effect of I and anisotropy of C=O.
 - H-6 (dt, J~7.8, 1.3 Hz): 7.95 ppm. Ortho to C=O.
 - H-4 (ddd, J~7.8, 1.8, 1.0 Hz): 7.90 ppm. Ortho to I.
 - H-5 (t, J~7.8 Hz): 7.35 ppm. Meta to substituents.
- Ring B (2,4-Dichloroaniline):
 - H-3 (d, J~2.4 Hz): 7.75 ppm. Between two Cl atoms (shielded relative to others but isolated).
 - H-6 (d, J~8.8 Hz): 7.60 ppm. Ortho to NH; may shift downfield if intramolecular H-bonding occurs with the carbonyl oxygen.
 - H-5 (dd, J~8.8, 2.4 Hz): 7.45 ppm.

13C-NMR Key Signals

- Carbonyl (C=O): ~164 ppm.
- C-I (C-3 of Ring A): ~94 ppm (Significant upfield shift due to "Heavy Atom Effect" of Iodine).
- C-Cl: ~130–135 ppm region.

Protocol 2: Identification via Mass Spectrometry (MS)

Objective: Validate elemental composition using the specific isotopic abundance of Chlorine.

Methodology

- Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.
- Mobile Phase: 0.1% Formic Acid in Methanol (Direct Infusion).

The "Chlorine Fingerprint"

Unlike standard organic molecules, NDIB-3I contains two chlorine atoms. Chlorine exists as ^{35}Cl (75.8%) and ^{37}Cl (24.2%).

- Pattern Logic: $(3:1)^2 = 9:6:1$.
- Expected Signals (Positive Mode $[\text{M}+\text{H}]^+$):
 - m/z 391.9 (^{35}Cl , ^{35}Cl) → Relative Intensity: 100% (Base Peak)
 - m/z 393.9 (^{35}Cl , ^{37}Cl) → Relative Intensity: ~65%
 - m/z 395.9 (^{37}Cl , ^{37}Cl) → Relative Intensity: ~11%

Note: Iodine (^{127}I) is monoisotopic and does not contribute to the isotope pattern width, but adds significant mass defect.

Protocol 3: Purity Profiling via HPLC-UV

Objective: Quantify purity and detect synthetic byproducts (e.g., unreacted 3-iodobenzoic acid or 2,4-dichloroaniline).

Method Parameters

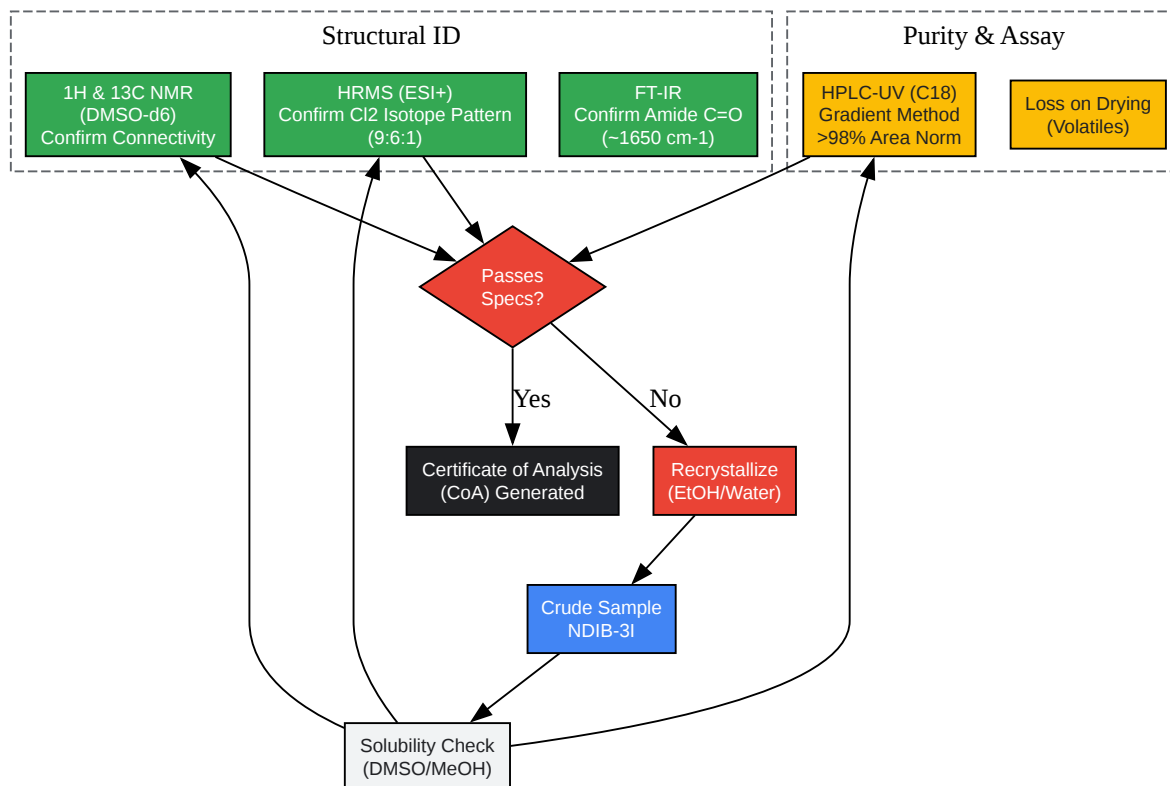
Parameter	Condition
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	Water + 0.1% Phosphoric Acid (H ₃ PO ₄)
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Gradient	0-2 min: 50% B (Isocratic hold) 2-15 min: 50% → 90% B (Linear ramp) 15-20 min: 90% B (Wash)
Detection	UV at 254 nm (Aromatic) and 230 nm (Amide)
Temperature	30 °C
Injection Vol	5 μ L

Critical Quality Attributes (CQA)

- Retention Time (RT): NDIB-3I is highly lipophilic. Expect RT ~12–14 min.
- Resolution (Rs): Must be > 2.0 between the main peak and the 2,4-dichloroaniline precursor (which elutes earlier).
- Tailing Factor: Must be < 1.5. (Amides can tail; phosphoric acid suppresses silanol interactions).

Analytical Workflow Visualization

The following diagram illustrates the logical flow for the full characterization campaign, from synthesis to final release.



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Figure 1: Decision-tree workflow for the analytical release of NDIB-3I. Green nodes represent structural confirmation; Yellow nodes represent quantitative purity.

Solid-State Considerations (Polymorphism)

Due to the heavy halogenation, NDIB-3I is prone to polymorphism driven by Halogen Bonding (C-I...O=C).

- Protocol: Perform Differential Scanning Calorimetry (DSC) @ 10 °C/min.
- Expectation: A sharp endotherm at the melting point.

- Warning: If a small pre-melt endotherm is observed (e.g., 5-10°C below T_m), it indicates a metastable polymorph or solvate. Recrystallization from a non-coordinating solvent (e.g., Toluene) is recommended to ensure thermodynamic stability.

References

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